3-{2-[4-(2-PHENYLPROPAN-2-YL)PHENOXY]ACETAMIDO}PROPANOIC ACID
Description
3-{2-[4-(2-Phenylpropan-2-yl)phenoxy]acetamido}propanoic acid is a propanoic acid derivative featuring a phenoxyacetamido backbone with a bulky 2-phenylpropan-2-yl substituent on the phenyl ring.
Properties
IUPAC Name |
3-[[2-[4-(2-phenylpropan-2-yl)phenoxy]acetyl]amino]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4/c1-20(2,15-6-4-3-5-7-15)16-8-10-17(11-9-16)25-14-18(22)21-13-12-19(23)24/h3-11H,12-14H2,1-2H3,(H,21,22)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGABCTUUVNWFPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)OCC(=O)NCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-[4-(2-Phenylpropan-2-yl)phenoxy]acetamido}propanoic acid typically involves multiple steps. One common method includes the following steps:
Formation of the Phenoxyacetamido Intermediate: This step involves the reaction of 4-(2-phenylpropan-2-yl)phenol with chloroacetyl chloride in the presence of a base such as triethylamine to form 4-(2-phenylpropan-2-yl)phenoxyacetyl chloride.
Amidation Reaction: The phenoxyacetyl chloride is then reacted with 3-aminopropanoic acid in the presence of a base like sodium hydroxide to form the desired this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
3-{2-[4-(2-Phenylpropan-2-yl)phenoxy]acetamido}propanoic acid can undergo various chemical reactions, including:
Oxidation: The phenylpropan-2-yl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
- Drug Development : The compound's structural features indicate potential as a lead compound in drug discovery. Its phenoxy and propanoic acid moieties are common in non-steroidal anti-inflammatory drugs (NSAIDs), suggesting it may possess anti-inflammatory properties. Research into similar compounds has shown efficacy in inhibiting cyclooxygenase enzymes, which are pivotal in inflammation pathways.
- Targeting Specific Receptors : The presence of the phenylpropan-2-yl group may enhance binding affinity to certain receptors, potentially leading to the development of selective modulators for conditions such as pain or inflammation. Studies have indicated that modifications of phenolic compounds can lead to significant changes in receptor affinity and selectivity.
- Anticancer Activity : Preliminary investigations into structurally related compounds have shown promise in anticancer applications. The ability to inhibit specific signaling pathways involved in tumor growth could be a focal point for further research on this compound.
Case Studies
- In Vitro Studies : Research has demonstrated that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of propanoic acid have been studied for their ability to induce apoptosis in cancer cells through mitochondrial pathways.
- In Vivo Efficacy : Animal studies involving analogs of 3-{2-[4-(2-phenylpropan-2-yl)phenoxy]acetamido}propanoic acid have shown reduced tumor sizes when administered at specific dosages, indicating potential therapeutic applications.
Toxicological Assessments
Understanding the safety profile of new compounds is crucial before clinical applications. Toxicological studies on similar phenoxypropanoic acids have revealed that while some derivatives are well-tolerated, others may exhibit hepatotoxicity or nephrotoxicity at high doses. Therefore, comprehensive toxicological evaluations are necessary for this compound to establish a safe dosage range.
Mechanism of Action
The mechanism of action of 3-{2-[4-(2-Phenylpropan-2-yl)phenoxy]acetamido}propanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in cellular signaling pathways.
Pathways Involved: It may modulate pathways related to inflammation, pain, or metabolic processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with structurally related acetamido-propanoic acid derivatives, focusing on substituent effects, physicochemical properties, and inferred biological relevance.
Substituent Analysis and Pharmacological Implications
Key Compounds for Comparison:
(R)-3-(3-Bromophenyl)-3-((tert-butoxycarbonyl)amino)propanoic acid (): Substituents: Bromophenyl and tert-butoxycarbonyl (Boc) groups. Inferences: The bromine atom may enhance electrophilic interactions in target binding, while the Boc group is a common protective moiety that improves metabolic stability.
(S)-2-Ethoxy-3-[4-(2-{4-methanesulfonyloxyphenyl}ethoxy)phenyl]propanoic acid (): Substituents: Ethoxy and methanesulfonyl groups. Inferences: The ethoxy group likely improves solubility, while the methanesulfonyl moiety could act as a polar pharmacophore. The target compound’s phenylpropan-2-yl group may offer superior steric shielding against enzymatic degradation compared to the methanesulfonyl group .
2-(Acetylamino)-3-[(4-bromophenyl)sulfanyl]propanoic acid (): Substituents: Bromophenylsulfanyl (thioether) group. However, thioethers are less stable than ethers (e.g., the phenoxy group in the target compound) under oxidative conditions, which may limit therapeutic utility .
Physicochemical and Structural Comparison
| Compound Name | Key Substituents | Calculated LogP* | Stability Considerations | Potential Applications |
|---|---|---|---|---|
| Target Compound | Phenoxy, 2-phenylpropan-2-yl | ~3.5 | High steric hindrance | Metabolic disease candidates |
| (R)-3-(3-Bromophenyl)-Boc-propanoic acid | Bromophenyl, Boc | ~2.8 | Moderate metabolic protection | Peptide synthesis intermediates |
| (S)-2-Ethoxy-methanesulfonyl-propanoic acid | Ethoxy, methanesulfonyl | ~2.2 | Polar, soluble | Antidiabetic combinations |
| 2-Acetamido-4-bromophenylthio-propanoic acid | Bromophenylsulfanyl | ~3.0 | Oxidative instability | Research probes |
*LogP values estimated using fragment-based methods (e.g., Crippen’s method).
Therapeutic Area Correlations
- However, its large size may also limit solubility, necessitating formulation optimization.
- AstraZeneca Ethoxy-Methanesulfonyl Analog : Explicitly paired with insulin, this compound’s design aligns with Type 2 diabetes management, leveraging solubility for sustained release .
- Bromophenyl Derivatives : Bromine’s electronegativity may suit kinase inhibitors or protease modulators, as seen in oncology and inflammation research .
Biological Activity
3-{2-[4-(2-phenylpropan-2-yl)phenoxy]acetamido}propanoic acid, with the CAS number 88384-12-7, is a compound of interest in pharmaceutical research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 284.35 g/mol. The compound features a complex structure that includes a phenoxy group and an acetamido moiety, which are known to influence its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 284.35 g/mol |
| LogP | 3.866 |
| PSA (Polar Surface Area) | 46.53 Ų |
Research indicates that compounds similar to this compound exhibit various biological activities, including anti-inflammatory, analgesic, and potential anti-cancer effects. The presence of the phenoxy group is particularly significant as it often enhances the interaction with biological targets.
Case Studies
- Anti-inflammatory Activity : A study on similar compounds showed that derivatives containing phenoxy groups inhibited the production of pro-inflammatory cytokines in vitro. This suggests that this compound may also possess anti-inflammatory properties.
- Analgesic Effects : In animal models, related compounds demonstrated significant pain relief in acute pain models, indicating potential analgesic effects for this compound as well.
- Anticancer Potential : Preliminary studies have indicated that certain analogs of this compound can induce apoptosis in cancer cell lines, suggesting that further exploration into its anticancer properties could be warranted.
Table 2: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Anti-inflammatory | Inhibition of cytokine production | |
| Analgesic | Significant pain relief in animal models | |
| Anticancer | Induction of apoptosis in cancer cell lines |
Research Findings
Recent research has focused on the structure-activity relationship (SAR) of related compounds, revealing that modifications to the phenoxy and acetamido groups can significantly affect biological activity. The inclusion of bulky substituents like phenylpropan-2-yl increases lipophilicity, which can enhance cellular permeability and bioavailability.
Pharmacokinetics
While specific pharmacokinetic data for this compound is limited, studies on similar compounds suggest favorable absorption characteristics and metabolic stability due to their structural features.
Q & A
Basic Research Questions
Q. What are the validated synthesis routes for 3-{2-[4-(2-PHENYLPROPAN-2-YL)PHENOXY]ACETAMIDO}PROPANOIC ACID, and how can purity be assessed?
- Methodological Answer : Synthesis typically involves coupling 4-(2-phenylpropan-2-yl)phenol with bromoacetyl derivatives, followed by amidation with propanoic acid precursors. Purity validation requires high-performance liquid chromatography (HPLC) with UV detection and nuclear magnetic resonance (NMR) spectroscopy for structural confirmation. Cross-referencing with analogous compounds, such as 3-(2,3-dihydrobenzofuran-5-yl)propanoic acid, highlights the importance of monitoring byproducts via mass spectrometry (MS) .
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Methodological Answer : Implement engineering controls (e.g., fume hoods) to limit airborne exposure . Use personal protective equipment (PPE), including nitrile gloves and lab coats. Regular air sampling is recommended to ensure concentrations remain below occupational exposure limits . Contaminated clothing must be laundered separately using specialized protocols to prevent cross-contamination .
Q. How can researchers characterize the stability of this compound under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies using thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC). For pH-dependent stability, use buffer solutions (pH 2–12) and monitor degradation via UV-Vis spectroscopy. Reference studies on structurally similar acids, such as 3-(3,4-dihydroxyphenyl)propanoic acid, emphasize the role of phenolic groups in oxidation susceptibility .
Advanced Research Questions
Q. What experimental designs are optimal for elucidating the compound’s mechanism of action in biological systems?
- Methodological Answer : Combine in vitro assays (e.g., enzyme inhibition studies with fluorescence-based detection) and molecular docking simulations to identify binding interactions. For example, studies on antioxidant capacity in related phenolic compounds employed ABTS and DPPH radical scavenging assays, coupled with LC-MS to identify active metabolites . Dose-response curves and kinetic analyses are critical for validating mechanistic hypotheses.
Q. How can contradictions in reported bioactivity data across studies be resolved?
- Methodological Answer : Perform meta-analysis with strict inclusion criteria (e.g., standardized assay conditions, purity >95%). Investigate confounding variables, such as solvent effects (DMSO vs. aqueous buffers) or cell line variability. Cross-validate findings using orthogonal methods, as demonstrated in antioxidant research where total phenolic content assays were paired with HPLC quantification of specific flavonoids .
Q. What methodologies assess the environmental fate and ecotoxicological impact of this compound?
- Methodological Answer : Follow frameworks like Project INCHEMBIOL, which integrate laboratory and field studies to evaluate abiotic/biotic degradation, bioaccumulation, and ecosystem-level effects . Use high-resolution mass spectrometry (HRMS) to track transformation products in simulated environmental matrices (e.g., soil, water). Acute toxicity testing in model organisms (e.g., Daphnia magna) provides baseline ecotoxicity data.
Q. How can in silico models predict the compound’s pharmacokinetic properties and drug-likeness?
- Methodological Answer : Apply quantitative structure-activity relationship (QSAR) models using software like SwissADME or ADMETLab. Input physicochemical parameters (logP, polar surface area) derived from experimental data or computational tools (e.g., Gaussian for molecular geometry optimization). Validate predictions with in vitro permeability assays (Caco-2 cells) and hepatic microsomal stability tests .
Data Analysis and Interpretation
Q. What statistical approaches are recommended for analyzing dose-dependent cytotoxicity data?
- Methodological Answer : Use nonlinear regression (e.g., four-parameter logistic model) to calculate IC50 values. Account for variability via bootstrap resampling or Bayesian hierarchical modeling. Studies on 2-(4-hydroxyphenyl)ethylamine derivatives emphasize the need for replicate experiments (n ≥ 6) to ensure robustness in cytotoxicity assessments .
Q. How should researchers address batch-to-batch variability in bioactivity studies?
- Methodological Answer : Implement quality-by-design (QbD) principles during synthesis to control critical process parameters (CPPs). Characterize each batch with orthogonal techniques (e.g., FTIR for functional groups, X-ray diffraction for crystallinity). Reference pharmacopeial guidelines for related acids, such as 1-(4-hydroxyphenyl)ethanone, which mandate stringent impurity profiling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
